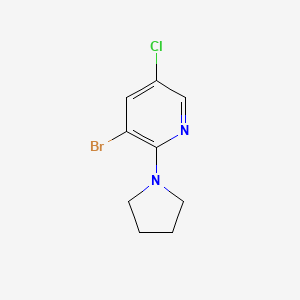

3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine

Description

Properties

IUPAC Name |

3-bromo-5-chloro-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClN2/c10-8-5-7(11)6-12-9(8)13-3-1-2-4-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPFBMNHSUDQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682413 | |

| Record name | 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-44-8 | |

| Record name | 3-Bromo-5-chloro-2-(1-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine

This guide provides a comprehensive overview of the synthetic pathways leading to 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine, a key heterocyclic building block in contemporary drug discovery and development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry, offering detailed experimental protocols, mechanistic insights, and a discussion of alternative synthetic strategies.

Strategic Overview: Retrosynthetic Analysis and Pathway Selection

The molecular architecture of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine suggests a primary disconnection at the C-N bond, pointing towards a nucleophilic substitution on a dihalogenated pyridine core. The two most plausible retrosynthetic pathways originate from either 3-bromo-5-chloro-2-fluoropyridine or 2,3-dibromo-5-chloropyridine.

The preferred synthetic route, and the focus of this guide, is the nucleophilic aromatic substitution (SNAr) reaction between 3-bromo-5-chloro-2-fluoropyridine and pyrrolidine. This pathway is favored due to the high reactivity of the C-F bond at the 2-position of the pyridine ring, which is activated by the electron-withdrawing effect of the ring nitrogen. The fluoride ion is an excellent leaving group in this context, facilitating a more efficient and cleaner reaction compared to the displacement of a bromide at the same position.[1][2]

An alternative pathway involving the palladium-catalyzed Buchwald-Hartwig amination of 2,3-dibromo-5-chloropyridine is also considered. However, this approach presents a significant regioselectivity challenge, as the C-Br bond at the 3-position is generally more reactive towards oxidative addition in such cross-coupling reactions.

dot

Caption: Retrosynthetic analysis of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine.

Synthesis of the Key Precursor: 3-Bromo-5-chloro-2-fluoropyridine

The synthesis of the target molecule commences with the preparation of the key precursor, 3-bromo-5-chloro-2-fluoropyridine. A reliable method for this transformation is the Balz-Schiemann reaction, which involves the diazotization of 2-amino-3-bromo-5-chloropyridine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.

Synthesis of 2-Amino-3-bromo-5-chloropyridine

The synthesis of 2-amino-3-bromo-5-chloropyridine can be achieved through the bromination of 2-amino-5-chloropyridine.

Balz-Schiemann Reaction for the Synthesis of 3-Bromo-5-chloro-2-fluoropyridine

This reaction proceeds via the formation of a diazonium salt from the corresponding aniline derivative, which is then converted to the aryl fluoride.

Experimental Protocol:

-

Diazotization: To a cooled (0-5 °C) solution of 2-amino-3-bromo-5-chloropyridine in aqueous tetrafluoroboric acid (HBF₄), a solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Fluorination: The resulting diazonium salt is then gently heated to induce thermal decomposition, leading to the formation of 3-bromo-5-chloro-2-fluoropyridine and the evolution of nitrogen gas.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure 3-bromo-5-chloro-2-fluoropyridine.

Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The central step in the synthesis is the nucleophilic aromatic substitution of 3-bromo-5-chloro-2-fluoropyridine with pyrrolidine. The electron-deficient nature of the pyridine ring, further activated by the halogens, renders the C2 position highly susceptible to nucleophilic attack.

dot

Caption: Mechanism of the SNAr reaction.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| 3-Bromo-5-chloro-2-fluoropyridine | 210.43 | 1.0 | 1.0 |

| Pyrrolidine | 71.12 | 1.2 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |

| N,N-Dimethylformamide (DMF) | - | - | - |

Procedure:

-

To a solution of 3-bromo-5-chloro-2-fluoropyridine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 mmol) and pyrrolidine (1.2 mmol).

-

The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine as a solid.

Expected Yield: 85-95%

Alternative Synthetic Pathway: Buchwald-Hartwig Amination

While the SNAr approach is highly efficient, a palladium-catalyzed Buchwald-Hartwig amination represents a viable alternative, particularly if the 2-fluoro precursor is unavailable. This reaction would likely start from 2,3-dibromo-5-chloropyridine.

The primary challenge with this approach is achieving regioselective amination at the 2-position. The relative rate of oxidative addition of palladium to the C-Br bonds at the 2- and 3-positions is highly dependent on the choice of palladium precursor, ligand, and reaction conditions. Generally, the C-Br bond at the 3-position is more susceptible to oxidative addition. Therefore, careful optimization of the catalytic system would be required to favor the formation of the desired 2-amino product.

dotdot digraph "Buchwald_Hartwig" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

"Start" [label="2,3-Dibromo-5-chloropyridine + Pyrrolidine"]; "Catalyst" [label="Pd Catalyst\nLigand\nBase"]; "Product" [label="3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine\n(Regioselectivity Challenge)"];

"Start" -> "Product" [label="Buchwald-Hartwig Amination"]; "Catalyst" -> "Product" [style=dotted]; }

Sources

An In-depth Technical Guide to 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine: Synthesis, Properties, and Reactivity

Introduction

In the landscape of modern medicinal chemistry and materials science, functionalized heterocyclic compounds are of paramount importance. Among these, substituted pyridines represent a core scaffold in a multitude of biologically active molecules and functional materials. This guide provides a comprehensive technical overview of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine, a versatile building block with significant potential for the synthesis of novel chemical entities.

With the CAS Registry Number 1199773-44-8, this compound features a unique substitution pattern on the pyridine ring: a bromine atom at the 3-position, a chlorine atom at the 5-position, and a pyrrolidinyl group at the 2-position.[1][2][3] This arrangement of functionalities offers a rich platform for selective chemical modifications, making it a valuable intermediate for researchers, scientists, and drug development professionals. This document will delve into the chemical properties, synthesis, reactivity, and safe handling of this compound, providing both theoretical insights and practical, field-proven protocols.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine is not widely published in peer-reviewed journals, its properties can be reliably inferred from data available from commercial suppliers and by comparison with structurally related molecules.

Table 1: Physicochemical Properties of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine

| Property | Value | Source/Comment |

| CAS Number | 1199773-44-8 | [1][2][3] |

| Molecular Formula | C₉H₁₀BrClN₂ | [1] |

| Molecular Weight | 261.55 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature. | Based on related compounds. |

| Melting Point | Not explicitly reported, but expected to be a low-melting solid. | |

| Boiling Point | Not reported. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. | |

| Purity | Commercially available with purities typically ≥95%. | [2] |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is crucial for confirming the identity and purity of a chemical compound. While authenticated spectra for 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine are available from some suppliers upon request, the expected spectral features can be predicted based on its structure.[1]

1.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the pyrrolidine ring.

-

Pyridine Ring Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at the 4- and 6-positions. The coupling constant between these two protons would be small (J ≈ 2-3 Hz), indicative of a meta-relationship.

-

Pyrrolidine Ring Protons: Two multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen (α-protons) are expected to be deshielded and appear further downfield (typically δ 3.0-4.0 ppm) compared to the protons on the β-carbons (typically δ 1.8-2.2 ppm).

1.1.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

-

Pyridine Ring Carbons: Five distinct signals are expected in the downfield region (typically δ 110-160 ppm). The carbon bearing the pyrrolidinyl group (C2) will be significantly shielded compared to a typical C2 in pyridine due to the electron-donating nature of the amino group. The carbons bearing the bromine (C3) and chlorine (C5) atoms will also show characteristic shifts.

-

Pyrrolidine Ring Carbons: Two signals are expected in the upfield region, corresponding to the α- and β-carbons of the pyrrolidine ring.

1.1.3 Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine, the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of molecular ion peaks ([M]⁺, [M+2]⁺, [M+4]⁺, etc.) that is highly diagnostic.

1.1.4 Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule.

-

C-H stretching (aromatic): Above 3000 cm⁻¹

-

C-H stretching (aliphatic): Below 3000 cm⁻¹

-

C=C and C=N stretching (pyridine ring): In the range of 1400-1600 cm⁻¹

-

C-N stretching: Around 1200-1350 cm⁻¹

-

C-Br and C-Cl stretching: In the fingerprint region (below 1000 cm⁻¹)

Part 2: Synthesis and Manufacturing

The synthesis of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine can be logically approached through the nucleophilic aromatic substitution (SₙAr) of a suitable dihalopyridine precursor. The general strategy involves the displacement of a halogen at the 2-position of the pyridine ring by pyrrolidine.

Proposed Synthetic Pathway

A plausible and efficient synthesis starts from a commercially available or readily prepared 3-bromo-5-chloro-2-halopyridine (e.g., 3-bromo-5-chloro-2-fluoropyridine or 3-bromo-2,5-dichloropyridine). The halogen at the 2-position is generally more activated towards nucleophilic substitution than those at the 3- or 5-positions due to the electron-withdrawing effect of the ring nitrogen.

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol is based on established methodologies for the synthesis of 2-aminopyridines from 2-halopyridines.

Materials:

-

3-Bromo-5-chloro-2-fluoropyridine

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or another polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-chloro-2-fluoropyridine (1.0 eq).

-

Addition of Reagents: Add anhydrous DMF to dissolve the starting material. To this solution, add potassium carbonate (2.0-3.0 eq) followed by the dropwise addition of pyrrolidine (1.2-1.5 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Chromatography: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF is chosen to facilitate the SₙAr reaction by solvating the cationic intermediates and not interfering with the nucleophile.

-

Base: Potassium carbonate is used to neutralize the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product.

-

Temperature: Elevated temperatures are often required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

Part 3: Chemical Reactivity and Applications in Synthesis

The synthetic utility of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond at the 3-position is generally more susceptible to palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the 5-position. This regioselectivity allows for sequential functionalization of the pyridine core.

Palladium-Catalyzed Cross-Coupling Reactions

3.1.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the case of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine, the bromine at the 3-position can be selectively coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or vinyl groups at this position.[4][5]

Caption: Regioselective Suzuki-Miyaura coupling at the C3 position.

Protocol for Suzuki-Miyaura Coupling (General):

-

Reaction Setup: In a Schlenk tube or a sealed vial under an inert atmosphere, combine 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring for 2-24 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up and Purification: After completion, the reaction is worked up similarly to the synthesis protocol, involving aqueous extraction and purification by column chromatography.

3.1.2 Buchwald-Hartwig Amination

While the target molecule already contains an amino group, the remaining halogen at the 5-position (after a potential initial reaction at the 3-position) could, in principle, undergo a Buchwald-Hartwig amination to introduce a second amino functionality. However, the C-Cl bond is less reactive and would likely require more forcing conditions. A more common application would be the amination of the bromo-position if desired.

Potential Applications in Drug Discovery

The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[4][5][6] The ability to selectively functionalize the 3- and 5-positions of the 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine core makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The pyrrolidine moiety can also contribute to the pharmacokinetic properties of the final molecules, such as solubility and metabolic stability.

Part 4: Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine. While a specific Safety Data Sheet (SDS) for this compound is not universally available, its hazard profile can be inferred from related halo- and aminopyridines.[7][8]

Table 2: General Safety and Handling Information

| Aspect | Recommendation |

| Health Hazards | Acute: May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. Chronic: The toxicological properties have not been fully investigated. |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side shields or goggles). |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. |

| First Aid | If inhaled: Move to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Rinse mouth with water. In all cases, seek medical attention. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion

3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine is a valuable and versatile building block for organic synthesis. Its distinct substitution pattern allows for regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions at the more reactive bromo-position. This feature, combined with the presence of the 2-aminopyridine scaffold, makes it a highly attractive starting material for the development of novel compounds in the pharmaceutical and materials science sectors. This guide has provided a comprehensive overview of its properties, a plausible synthetic route with a detailed protocol, an analysis of its reactivity, and essential safety information to enable its effective and safe use in a research setting.

References

- U.S.

- Acros PharmaTech Limited. SAFETY DATA SHEET: 3-Bromo-5-chloro-2-hydroxypyridine. (2018).

- D. A. Thomas, et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci., 2016, 7, 6684-6702.

-

NIH National Library of Medicine. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

- Jubilant Ingrevia Limited.

Sources

- 1. 1199773-44-8|3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine [chemdict.com]

- 3. 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine | 1199773-44-8 [chemicalbook.com]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 7. acrospharma.co.kr [acrospharma.co.kr]

- 8. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine: A Strategic Intermediate in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine, CAS Number 1199773-44-8. This document is intended for researchers, medicinal chemists, and process development scientists. It delves into the molecule's physicochemical properties, synthesis, and unique reactivity profile. A core focus is placed on its strategic application as a versatile building block in drug discovery and complex molecule synthesis, leveraging the differential reactivity of its halogenated sites. Detailed protocols, safety information, and expert insights are provided to enable its effective utilization in a research and development setting.

Introduction: The Strategic Value of a Differentiated Pyridine Scaffold

The pyridine ring is a cornerstone scaffold in medicinal chemistry, present in numerous approved pharmaceuticals.[1][2] Its utility stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to be functionalized to modulate physicochemical properties. Within this class, halogenated pyridines are exceptionally valuable as they serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation.

3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine emerges as a particularly strategic building block. Its structure is distinguished by three key features:

-

A 2-(pyrrolidin-1-yl) Group: The pyrrolidine moiety is a prevalent feature in many biologically active compounds and approved drugs, often contributing to improved solubility, metabolic stability, and target engagement.[3][4] As a saturated heterocycle, it increases the three-dimensional character of the molecule, a desirable trait in modern drug design.[4]

-

A Bromine at the 3-Position: The carbon-bromine bond is a highly versatile synthetic handle.

-

A Chlorine at the 5-Position: The carbon-chlorine bond offers an orthogonal site for functionalization.

The key to this molecule's utility lies in the differential reactivity between the C-Br and C-Cl bonds.[5] This allows for sequential, site-selective modifications, making it a powerful tool for building molecular complexity and generating libraries of analogues for structure-activity relationship (SAR) studies.[5]

Physicochemical & Structural Properties

A thorough understanding of a molecule's physical properties is foundational for its application in synthesis, dictating choices for solvents, reaction temperatures, and purification methods.

Chemical Structure```dot

// Define nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"]; Br [label="Br", pos="2.6,-2.8!"]; Cl [label="Cl", pos="-2.6,-2.8!"]; N_pyr [label="N", pos="2.4,0!"]; C7 [label="CH2", pos="3.6,0.7!"]; C8 [label="CH2", pos="4.2,-0.5!"]; C9 [label="CH2", pos="3.6,-1.7!"]; C10 [label="CH2", pos="2.4,-1.2!"];

// Define edges for pyridine ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Define edges for substituents C3 -- Br; C5 -- Cl; C2 -- N_pyr;

// Define edges for pyrrolidine ring N_pyr -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- N_pyr; }

Caption: General synthetic workflow for the target molecule.

Detailed Experimental Protocol (Self-Validating System)

This protocol is a representative procedure based on established methodologies for similar transformations.

Objective: To synthesize 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine via nucleophilic aromatic substitution.

Materials:

-

3-Bromo-5-chloro-2-fluoropyridine (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-chloro-2-fluoropyridine (1.0 eq) and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.

-

Nucleophile Addition: Add pyrrolidine (1.2 eq) to the stirring suspension at room temperature.

-

Heating: Heat the reaction mixture to 80-100 °C. The choice of temperature is critical; it must be sufficient to overcome the activation energy for the substitution without causing significant decomposition.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of heptane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is considered complete when the starting material is fully consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF and inorganic salts. Wash the organic layer with brine, which helps to break any emulsions and further remove water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in heptane as the eluent.

-

Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity: A Platform for Sequential Functionalization

The synthetic power of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. [5]This enables chemists to perform selective transformations, first at the more reactive C-Br bond, followed by a second coupling at the less reactive C-Cl bond.

Reactivity Hierarchy: C-Br > C-Cl [6] This hierarchy is based on bond dissociation energies, where the C-Br bond is weaker and more susceptible to oxidative addition to a Pd(0) catalyst under milder conditions than the C-Cl bond. [6]

Caption: Orthogonal reactivity enabling sequential cross-coupling reactions.

Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol details a standard procedure for selectively functionalizing the C-Br bond while leaving the C-Cl bond intact.

Objective: To synthesize 3-Aryl-5-chloro-2-(pyrrolidin-1-yl)pyridine.

Materials:

-

3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand. [7]* Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)

Procedure:

-

Inert Atmosphere: To a Schlenk flask, add 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by LC-MS for the consumption of the starting material and the appearance of the product mass.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired 3-Aryl-5-chloro-2-(pyrrolidin-1-yl)pyridine.

Causality Behind Choices:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. [8]The choice of ligand is crucial and can be tuned to optimize reactivity for specific substrates. [7]* Base: The base is required to activate the boronic acid, facilitating the transmetalation step in the catalytic cycle. [7]* Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.

Applications in Drug Discovery

The 2-aminopyridine motif, of which our title compound is a substituted derivative, is a well-established "privileged scaffold" in medicinal chemistry. [9]It is found in drugs with a wide range of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents. [1][2][10] The value of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine lies in its ability to serve as a starting point for generating libraries of diverse 2-aminopyridine derivatives. By varying the coupling partners in sequential cross-coupling reactions, researchers can rapidly explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.

| Technique | Expected Observations | Purpose |

| ¹H NMR | Aromatic signals in the pyridine region (typically 7-8.5 ppm). Aliphatic signals for the pyrrolidine ring (typically 1.5-4.0 ppm). The integration of these signals should correspond to the number of protons in each environment. | Structural confirmation and purity assessment. |

| ¹³C NMR | Distinct signals for the five carbons of the pyridine ring and the four carbons of the pyrrolidine ring. | Confirms the carbon skeleton. |

| Mass Spec (MS) | The molecular ion peak (M+) should show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). | Confirms molecular weight and elemental composition. |

| HPLC/UPLC | A single major peak under various gradient conditions. | Determines purity (typically >95% for research use). |

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. While specific toxicity data for this compound is limited, its structure suggests that standard precautions for halogenated aromatic compounds should be followed.

Hazard Identification

Based on similar compounds, the following GHS hazard statements may apply: [11][12]* H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure. [13][14]* Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If handling large quantities or generating dust, a NIOSH-approved respirator may be necessary.

-

General Hygiene: Do not eat, drink, or smoke in the laboratory. [13][14]Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [11][13]* Keep away from incompatible materials such as strong oxidizing agents.

-

Recommended storage temperature is 2-8°C. [11]

References

- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google P

-

3-Bromo-5-(pyrrolidin-1-yl)pyridine - Lead Sciences. [Link]

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. [Link]

-

Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

SAFETY DATA SHEET Caspofungin Formulation. [Link]

-

Trade name : Lithofin MN Cobble-Wax. [Link]

-

2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [Link]

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

-

2-aminopyridine – a classic and trendy pharmacophore | Request PDF - ResearchGate. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. [Link]

-

3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem. [Link]

Sources

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine|CAS 1199773-44-8 [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1199773-44-8|3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine|BLD Pharm [bldpharm.com]

- 12. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. merck.com [merck.com]

- 14. lithofin.com [lithofin.com]

Introduction: A Scaffold of Strategic Importance in Medicinal Chemistry

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine

3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine is a heterocyclic compound of significant interest to researchers and professionals in drug development. Its architecture marries three key structural motifs: a pyridine core, a saturated pyrrolidine ring, and two distinct halogen atoms (bromine and chlorine). This combination is not coincidental; it is a deliberate design that imparts a unique profile of reactivity and biological relevance. The pyridine ring is a ubiquitous scaffold in numerous FDA-approved drugs, while the pyrrolidine moiety is prized for its ability to introduce three-dimensional character, enhance aqueous solubility, and improve pharmacokinetic profiles.[1][2][3][4]

The strategic placement of bromine at the 3-position and chlorine at the 5-position creates a platform for sequential, regioselective functionalization. This guide, intended for chemists and drug discovery scientists, provides a comprehensive overview of this molecule's structure, properties, synthesis, and its versatile application as a strategic building block for creating diverse molecular libraries.

Molecular Structure and Physicochemical Properties

The formal name, 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine, precisely describes the arrangement of substituents on the pyridine core. The pyrrolidine ring is attached via its nitrogen atom to the C2 position of the pyridine, creating a 2-aminopyridine derivative—a classic pharmacophore known to interact with a multitude of biological targets.[5][6][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectral Characterization of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine

This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this molecule. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive methodologies and established principles of synthetic chemistry to provide a robust framework for the characterization of this compound.

Introduction: A Versatile Scaffold in Medicinal Chemistry

3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine is a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry and organic synthesis. The strategic placement of bromo and chloro substituents on the pyridine ring offers orthogonal reactivity, enabling selective functionalization through various cross-coupling reactions. The presence of the pyrrolidin-1-yl moiety at the 2-position introduces a key structural element often found in pharmacologically active compounds, influencing solubility, metabolic stability, and target engagement. A thorough understanding of its spectral properties is paramount for unambiguous identification, purity assessment, and further synthetic elaboration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This section provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine. The predictions are based on highly validated computational algorithms that consider the intricate electronic effects of the substituents on the pyridine and pyrrolidine rings.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine in deuterated chloroform (CDCl₃) is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the pyrrolidine moiety.

Table 1: Predicted ¹H NMR Data for 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |

| H-4 | ~7.95 | Doublet (d) | ~2.5 |

| H-6 | ~7.60 | Doublet (d) | ~2.5 |

| Pyrrolidine (α-CH₂) | ~3.50 | Triplet (t) | ~6.5 |

| Pyrrolidine (β-CH₂) | ~2.00 | Multiplet (m) | - |

Causality Behind Predicted Shifts:

-

Aromatic Protons (H-4 and H-6): The two protons on the pyridine ring are expected to appear as distinct doublets due to meta-coupling (⁴J). The downfield shift of H-4 is attributed to the anisotropic effect of the adjacent bromine atom and the electron-withdrawing nature of the pyridine nitrogen. H-6, being ortho to the electron-donating pyrrolidine group, is expected to be shifted slightly upfield relative to H-4.

-

Pyrrolidine Protons: The α-protons of the pyrrolidine ring, being directly attached to the nitrogen atom, are deshielded and appear as a triplet around 3.50 ppm. The β-protons are more shielded and are expected to resonate as a multiplet around 2.00 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-2 | ~155 |

| C-5 | ~145 |

| C-3 | ~110 |

| C-4 | ~140 |

| C-6 | ~125 |

| Pyrrolidine (α-C) | ~48 |

| Pyrrolidine (β-C) | ~25 |

Rationale for Predicted Chemical Shifts:

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are significantly influenced by the substituents. C-2, directly attached to the electron-donating pyrrolidine nitrogen, is the most downfield-shifted carbon in the aromatic region. The carbons bearing the halogen atoms (C-3 and C-5) are also significantly deshielded.

-

Pyrrolidine Carbons: The α-carbon of the pyrrolidine ring is deshielded due to its direct attachment to the nitrogen atom, while the β-carbon is found in the typical aliphatic region.

Structural Visualization

The following diagram illustrates the molecular structure and the numbering scheme used for NMR assignments.

Caption: Molecular structure of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Expected Molecular Ion Peak

The molecular formula of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine is C₉H₁₀BrClN₂. The presence of bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), will result in a distinctive isotopic cluster for the molecular ion peak [M]⁺.

Table 3: Predicted Isotopic Distribution for the Molecular Ion of C₉H₁₀BrClN₂

| m/z | Isotope Composition | Relative Abundance (%) |

| 259.97 | C₉H₁₀⁷⁹Br³⁵ClN₂ | ~75 |

| 261.97 | C₉H₁₀⁸¹Br³⁵ClN₂ / C₉H₁₀⁷⁹Br³⁷ClN₂ | ~100 |

| 263.97 | C₉H₁₀⁸¹Br³⁷ClN₂ | ~25 |

Anticipated Fragmentation Pathways

Electron ionization (EI) mass spectrometry is expected to induce characteristic fragmentation of the molecule. Key fragmentation pathways would likely involve:

-

Loss of Halogens: Cleavage of the C-Br and C-Cl bonds, leading to fragments corresponding to [M-Br]⁺ and [M-Cl]⁺.

-

Pyrrolidine Ring Fragmentation: α-cleavage adjacent to the pyrrolidine nitrogen is a common fragmentation pathway for N-alkylated compounds. This could lead to the loss of an ethyl radical (C₂H₅•) or a propyl radical (C₃H₇•) from the pyrrolidine ring.

-

Pyridine Ring Fission: At higher energies, fragmentation of the pyridine ring itself may occur.

Experimental Protocols: A Practical Approach to Synthesis and Characterization

Proposed Synthesis of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine

The proposed synthesis involves the reaction of 2,3-dibromo-5-chloropyridine with pyrrolidine under palladium catalysis.

Caption: Proposed synthetic workflow for 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried Schlenk tube is added 2,3-dibromo-5-chloropyridine (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like Xantphos (0.04 eq.), and a base such as sodium tert-butoxide (1.4 eq.). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: Anhydrous toluene is added, followed by the addition of pyrrolidine (1.2 eq.) via syringe.

-

Reaction Conditions: The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine.

-

Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the predicted values.

Conclusion

This technical guide provides a detailed and scientifically grounded overview of the spectral characteristics of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine. By leveraging predictive NMR and mass spectrometry data, coupled with a robust synthetic protocol based on the Buchwald-Hartwig amination, this document serves as a valuable resource for researchers working with this versatile chemical entity. The insights provided herein will facilitate the unambiguous identification and further development of novel compounds derived from this promising scaffold.

References

-

ACD/Labs NMR Predictor. Advanced Chemistry Development, Inc. [Link]

-

ChemAxon NMR Predictor. ChemAxon. [Link]

-

NMRDB.org: Simulate and predict NMR spectra. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

Sources

An In-depth Technical Guide to the Solubility Determination of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine, a substituted pyridine derivative of interest in pharmaceutical and chemical research.[1] Given the absence of extensive public data on this specific molecule, this document emphasizes robust, field-proven methodologies for empirical solubility testing. It covers the theoretical principles of solubility, a detailed, step-by-step experimental protocol based on the equilibrium shake-flask method, and analytical quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2][3] The guide is designed to be a self-validating system, ensuring that researchers can generate reliable, reproducible, and accurate solubility data essential for applications ranging from reaction optimization and purification to formulation development.

Introduction and Theoretical Framework

The Importance of Solubility Data

Solubility is a critical physicochemical property that dictates the viability of a compound in numerous applications.[4] For a molecule like 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine, which serves as a potential intermediate in organic synthesis, understanding its solubility is paramount for:

-

Reaction Solvent Selection: Ensuring reactants are in the same phase to facilitate efficient molecular collision and reaction.

-

Purification Processes: Developing effective crystallization or chromatographic purification methods.

-

Formulation Development: Creating stable and bioavailable drug delivery systems if the compound is a precursor to an active pharmaceutical ingredient (API).

-

Safety and Handling: Informing proper handling, storage, and waste disposal protocols.[5]

Molecular Structure Analysis and Solubility Prediction

The structure of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine offers clues to its potential solubility behavior.

-

Pyridine Ring: A polar heterocyclic aromatic ring.

-

Halo-substituents (Bromo, Chloro): These groups increase the molecular weight and introduce some polarizability but are generally hydrophobic.

-

Pyrrolidinyl Group: A saturated amine functionality which can act as a hydrogen bond acceptor and introduces a basic character to the molecule.

Based on the principle of "like dissolves like," we can form a hypothesis:

-

High Solubility Expected: In polar aprotic solvents (e.g., DMSO, DMF, Acetone, THF) and some polar protic solvents (e.g., Methanol, Ethanol) that can interact with the polar pyridine and pyrrolidine moieties.

-

Moderate to Low Solubility Expected: In nonpolar aromatic solvents (e.g., Toluene) due to interactions with the aromatic ring.

-

Very Low Solubility Expected: In nonpolar aliphatic solvents (e.g., Hexane, Heptane) where the molecule's polar features will dominate.

The presence of the basic pyrrolidinyl and pyridine nitrogen atoms suggests that the compound's solubility might be significantly enhanced in acidic aqueous solutions, where a soluble salt could be formed.[6][7][8]

Experimental Determination of Equilibrium Solubility

To obtain quantitative data, an empirical approach is necessary. The most widely recognized and robust method for determining the equilibrium solubility of a pure substance is the Saturation Shake-Flask Method .[2][9][10] This protocol is adapted from established OECD guidelines.[2][11]

Materials and Equipment

-

Solute: High-purity (>98%) 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine.

-

Solvents: HPLC-grade or equivalent purity. A recommended panel includes:

-

Methanol (Polar Protic)

-

Ethanol (Polar Protic)

-

Acetone (Polar Aprotic)

-

Acetonitrile (Polar Aprotic)

-

Tetrahydrofuran (THF) (Polar Aprotic)

-

Dimethyl Sulfoxide (DMSO) (Polar Aprotic)

-

Toluene (Nonpolar Aromatic)

-

Hexane (Nonpolar Aliphatic)

-

-

Equipment:

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control (incubator shaker)

-

Centrifuge capable of holding vials

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector, C18 column, and autosampler

-

Volumetric flasks and pipettes

-

Experimental Workflow Diagram

The following diagram outlines the critical steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol

A. Preparation of Saturated Solutions

-

Tare an appropriate glass vial on an analytical balance. Add an excess amount of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine (e.g., 20-30 mg). The key is to ensure undissolved solid remains at equilibrium.

-

Accurately pipette a specific volume of the chosen organic solvent (e.g., 2.0 mL) into the vial.

-

Securely cap the vial. Prepare one vial for each solvent to be tested.

B. Equilibration

-

Place the vials in an orbital incubator shaker set to a constant temperature (e.g., 25 °C ± 1 °C).

-

Shake the vials at a moderate speed (e.g., 150 rpm) for 24 to 48 hours.[9] This duration is typically sufficient to reach equilibrium, but a preliminary time-course study can be run to confirm.

C. Phase Separation

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to allow for sedimentation of the excess solid.

-

Centrifuge the vials (e.g., at 20,000 rcf for 10 minutes) to ensure a compact pellet of the undissolved solid.[12]

-

Carefully draw the clear supernatant using a pipette and pass it through a 0.22 µm syringe filter directly into a clean HPLC vial. This step is critical to remove any fine particulates that could interfere with the analysis.

D. Analytical Quantification via HPLC-UV

-

Method Development: A reverse-phase HPLC-UV method must be developed and validated.[3][12]

-

Column: C18, e.g., 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile (or Methanol) and water (with 0.1% formic acid or other modifier to ensure good peak shape) is a good starting point.

-

Detection: The UV detector wavelength should be set to the λmax of the compound, determined by running a UV scan.

-

Validation: The method should be validated for linearity, accuracy, and precision according to standard guidelines.[13]

-

-

Standard Curve Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Analysis:

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

The filtered supernatant from the solubility experiment will likely require significant dilution to fall within the linear range of the standard curve. Prepare accurate dilutions (e.g., 10-fold, 100-fold, or 1000-fold) using the mobile phase or a suitable solvent.[12]

-

Inject the diluted samples into the HPLC system.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the standard curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

-

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison.

Table 1: Experimentally Determined Solubility of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine at 25°C

| Solvent Class | Solvent | Polarity Index[14] | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Class |

| Polar Protic | Methanol | 5.1 | [Experimental Value] | [Calculated Value] | e.g., Very Soluble |

| Ethanol | 4.3 (est.) | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble | |

| Polar Aprotic | DMSO | 7.2 | [Experimental Value] | [Calculated Value] | e.g., Very Soluble |

| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] | e.g., Soluble | |

| Acetone | 5.1 | [Experimental Value] | [Calculated Value] | e.g., Soluble | |

| THF | 4.0 | [Experimental Value] | [Calculated Value] | e.g., Sparingly Soluble | |

| Nonpolar Aromatic | Toluene | 2.4 | [Experimental Value] | [Calculated Value] | e.g., Slightly Soluble |

| Nonpolar Aliphatic | n-Hexane | 0.1 | [Experimental Value] | [Calculated Value] | e.g., Very Slightly Soluble |

Note: Molecular Weight of C9H7BrClN2 (pyrrolidin-1-yl) is ~258.52 g/mol . Qualitative classes are based on USP definitions.

Safety and Handling Considerations

As a halogenated aromatic amine derivative, 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine should be handled with appropriate care.[5][15]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]

-

Solvent Safety: All organic solvents used are flammable and/or toxic. Handle them exclusively in a fume hood, away from ignition sources.[17][18]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide provides a robust and scientifically grounded methodology for determining the solubility of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine in a range of organic solvents. By combining the established shake-flask method for sample preparation with precise HPLC-UV quantification, researchers can generate the high-quality, reliable data necessary to advance their research and development objectives. The provided framework ensures that the experimental process is logical, reproducible, and self-validating, adhering to the highest standards of scientific integrity.

References

-

OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development. Available at: [Link]

-

Solubility Test for Organic Compounds. An overview of qualitative solubility tests. Available at: [Link]

-

Protocol for Formulation Preparation for Drug Quantitation by HPLC-UV/Vis. Creative Bioarray. Available at: [Link]

-

Properties of Solvents Used in Organic Chemistry. A comprehensive table of solvent properties compiled by Prof. Steve Murov. Available at: [Link]

-

Experiment 1 Determination of Solubility Class. A laboratory procedure for classifying compounds based on solubility. Available at: [Link]

-

Quantitative Estimation of Drugs by HPLC, UV, Colorimetry. RB Science. An overview of analytical techniques. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. A supplementary guide for organic qualitative analysis. Available at: [Link]

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. Journal of Analytical Methods in Chemistry. Available at: [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health and Safety. Available at: [Link]

-

Solvent Physical Properties. A table of solvent properties including polarity index. Available at: [Link]

Sources

- 1. 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine|CAS 1199773-44-8 [benchchem.com]

- 2. enfo.hu [enfo.hu]

- 3. rbscience.co.in [rbscience.co.in]

- 4. psdi.ac.uk [psdi.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. scielo.br [scielo.br]

- 10. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. api.kreatis.eu [api.kreatis.eu]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. pharmahealthsciences.net [pharmahealthsciences.net]

- 14. Solvent Physical Properties [people.chem.umass.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. vitol.com [vitol.com]

3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine

Authored by a Senior Application Scientist

Foreword: Navigating the Known and the Unknown

In the landscape of drug discovery and chemical biology, we often encounter compounds with intriguing structures but uncharted biological activities. 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine is one such molecule. While direct, in-depth studies on its mechanism of action are not yet prevalent in published literature, its chemical architecture, centered on the versatile 2-aminopyridine scaffold, provides a strong foundation for inferring its potential biological roles and for designing a clear path toward their elucidation.

Chemical and Physical Identity

3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine is a halogenated pyridine derivative. The core structure is a pyridine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 5-position, and a pyrrolidine ring attached via a nitrogen atom at the 2-position.

| Property | Value |

| Molecular Formula | C₉H₁₀BrClN₂ |

| Molecular Weight | 261.55 g/mol |

| CAS Number | 1199773-44-8 |

| Appearance | Typically an off-white to yellow solid |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |

The presence of two different halogen atoms (bromine and chlorine) and a cyclic amine (pyrrolidine) on the pyridine ring suggests a molecule with potential for diverse chemical interactions and biological activities. The pyrrolidine ring, in particular, can influence the compound's solubility, lipophilicity, and binding affinity to biological targets.[1][2]

The 2-Aminopyridine Pharmacophore: A Gateway to Diverse Biological Functions

The 2-aminopyridine moiety is a well-established and highly valued pharmacophore in medicinal chemistry. Its simple, low molecular weight structure serves as an excellent starting point for the synthesis of a wide array of biologically active molecules.[3] This scaffold is present in numerous FDA-approved drugs and clinical candidates, demonstrating its versatility and therapeutic relevance.

Derivatives of 2-aminopyridine have been shown to exhibit a broad spectrum of pharmacological effects, including:

-

Antibacterial and Antiviral Activity: The 2-aminopyridine core is found in compounds with activity against various pathogens.[4][5][6]

-

Anti-inflammatory Properties: Several anti-inflammatory drugs, such as piroxicam and tenoxicam, contain the 2-aminopyridine structure.[4]

-

Anticancer Activity: This scaffold is a key component of inhibitors targeting critical cancer-related enzymes like cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[7]

-

Neurological and Psychiatric Applications: The ability of 2-aminopyridine derivatives to modulate ion channels and receptors has led to their investigation for conditions like Alzheimer's disease and for their use as anticonvulsants.[4]

The diverse biological activities of 2-aminopyridine derivatives stem from their ability to interact with a wide range of enzymes and receptors.[5] This established precedent strongly suggests that 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine is likely to possess significant biological activity.

Hypothesized Mechanisms of Action for 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine

Based on the known pharmacology of the 2-aminopyridine scaffold, we can propose several plausible mechanisms of action for 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine. These hypotheses provide a rational starting point for experimental investigation.

Hypothesis 1: Inhibition of Protein Kinases

Many 2-aminopyridine derivatives are potent inhibitors of protein kinases, which are crucial regulators of cellular processes. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the kinase active site.

Caption: Hypothesized kinase inhibition pathway.

Hypothesis 2: Modulation of Ion Channels

Aminopyridines are known to function as potassium channel blockers.[5] By blocking these channels, they can alter cellular excitability, a mechanism relevant in neuronal and cardiac function. The substituents on the pyridine ring of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine could influence its potency and selectivity for different ion channel subtypes.

Hypothesis 3: Inhibition of Histone Deacetylases (HDACs)

Some 2-aminopyridine derivatives have been identified as HDAC inhibitors.[7] HDACs are enzymes that play a critical role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy. The structural features of the title compound could allow it to chelate the zinc ion in the HDAC active site.

Hypothesis 4: Antibacterial Activity via Inhibition of Essential Bacterial Enzymes

The 2-aminopyridine scaffold is present in compounds with antibacterial properties.[6] A potential mechanism could be the inhibition of essential bacterial enzymes that are not present in humans, such as inorganic pyrophosphatase.[8]

Proposed Experimental Workflows for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine, a tiered experimental approach is recommended. This workflow is designed to first broadly screen for activity and then to validate and characterize the specific molecular interactions.

Caption: Tiered experimental workflow for MoA elucidation.

Tier 1: Broad Phenotypic and Target-Based Screening

Objective: To identify the general biological activity profile of the compound.

Protocols:

-

Antiproliferative Screening:

-

Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel).

-

Methodology:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or resazurin).

-

Calculate GI₅₀ (concentration for 50% growth inhibition) values.

-

-

-

Antibacterial Screening:

-

Strains: A panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.

-

Methodology:

-

Use broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Inoculate bacterial cultures in 96-well plates containing serial dilutions of the compound.

-

Incubate for 18-24 hours.

-

The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

-

-

-

Broad Target Panel Screening:

-

Service: Utilize a commercial service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) to screen the compound at a fixed concentration (e.g., 10 µM) against a large panel of kinases, G-protein coupled receptors (GPCRs), and ion channels.

-

Output: A report detailing the percent inhibition for each target, highlighting potential "hits" for further investigation.

-

Tier 2: In Vitro Target Validation

Objective: To confirm and quantify the interaction of the compound with the "hits" identified in Tier 1.

Protocol (Example for a Kinase Hit):

-

IC₅₀ Determination:

-

Assay: Use a biochemical kinase assay, which can be based on various detection methods (e.g., ADP-Glo™, LanthaScreen™).

-

Methodology:

-

Perform the assay with a range of concentrations of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine.

-

Include appropriate controls (no inhibitor, positive control inhibitor).

-

Measure the kinase activity at each concentration.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

-

Biophysical Binding Assays:

-

Methods: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Purpose: To confirm direct binding of the compound to the target protein and to determine the binding affinity (Kᴅ) and kinetics.

-

Tier 3: Cell-Based Pathway Analysis

Objective: To determine if the compound engages its target in a cellular context and modulates downstream signaling pathways.

Protocol (Example for a Kinase Inhibitor):

-

Target Engagement Assay:

-

Method: Cellular Thermal Shift Assay (CETSA) or a phospho-specific antibody-based assay.

-

Purpose: To verify that the compound binds to its target inside the cell.

-

-

Downstream Signaling Analysis:

-

Method: Western blotting.

-

Methodology:

-

Treat cells with the compound for various times and at different concentrations.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Use antibodies to probe for the phosphorylated form of the kinase's known substrate.

-

A decrease in the phosphorylation of the substrate would indicate target engagement and inhibition.

-

-

-

Functional Cellular Assays:

-

Methods: Cell cycle analysis (by flow cytometry), apoptosis assays (e.g., Annexin V staining), or cell migration assays.

-

Purpose: To link the observed target inhibition to a specific cellular phenotype.

-

Synthesis and Chemical Reactivity

The synthesis of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine would likely involve a nucleophilic aromatic substitution reaction. A potential starting material could be 2,3-dibromo-5-chloropyridine, where the bromine at the 2-position is more susceptible to nucleophilic attack.

The presence of bromine and chlorine atoms also opens up the possibility for further chemical modifications through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the creation of a library of analogs for structure-activity relationship (SAR) studies.[1]

Conclusion and Future Directions

While the specific mechanism of action of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine is not yet defined in the scientific literature, its structural relationship to the well-established 2-aminopyridine pharmacophore provides a strong basis for hypothesizing its biological activities. The proposed tiered experimental workflow offers a robust and systematic approach to unraveling its molecular mechanism, from broad screening to specific target validation and cellular pathway analysis.

The insights gained from such studies will not only elucidate the function of this particular molecule but also contribute to the broader understanding of the structure-activity relationships of substituted pyridines. This knowledge can guide the future design of novel therapeutic agents with improved potency, selectivity, and pharmacological properties. The journey from a compound of unknown function to a well-characterized molecular probe or a potential drug lead is a challenging but rewarding endeavor in the field of drug discovery.

References

- 2-aminopyridine – a classic and trendy pharmacophore | Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG8QnDn40qDenspHjJo5O-YsVecP6g6vCmNu0qpaOt5L8FujCPUMFyBMOnwViPWKqI4pCR5-C2bVwWezxJn_Iqc-QZ3_Z4iO-a8sOJwPFPrgVhQZl64wowjfx69YaeXFMpniALVeWH0T2oLv3kzZjCx9aA76Ea8MMH5cw5M4LmxY5MH9LsLTJSbpBPqwGpAlBKb6QKT9Q7-gVfZ-SY-eKMOw==]

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpPFl_GvsAvQfNkkd2o11izc0QFrGgGVDvWl2B9t7bef_T-o66Cp8RHB2b4XtUGxWD4g2EHTLYanT32o2Ef0kgCGYmNc52iWgOkD5ZySAI-YCYxkcedWVFD3CXDY4nI-a7wmIxCc3gwf909u06kwjFj74PlJaroGk=]

- 2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-a4Z6liDKBhWUAC7WQmHQnmh5Eg4iR4Yq0BNrYL78cJ2m9OGNDhYQrtolixuPWB0vlvQLM4ntuwjDBPpc41mUd1R85pfavWZeAxxcAGGftQQBP6S2Zv7mBhYdLUjFG9gKA3X-RFKMo7sS9qBMzLmxr8G3eN7RFSu71Tk=]

- 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAFmFsRjQyDA-kAreV1zBB2KtxxBTMRhfN4jyPvlpuQWvOYeDFna0a9p-GF3BKxt3QuyPsyWjmJmB6LAqJHbIBY7Zf7p2iWdCtIqgA9LkbkBAYOWWE2wVKb8G8dnhkxSg8LfmNp04=]

- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcjOmfqR48QFZlk7iwJftrRvlcvICeEUwEuNmU-5jx0J34ohrq3-gf9JJ7c3hIfl4nNwFU2xCd1qrSSZMcRxAvQhQW64pyEN9v3wUfadNmW-H1Y-IZnfDocGIGN2KD-kvmCg==]

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnuryTPXL_ZS-OFXSXEPXO3hVsl5MtsJFV5eP6P5NKbpvFSKgNC0ngm2b1ObMinsUQlr02M-RxwQlLMqsO_FUQSiM3x3zb0TZNrXs-jW67tkiNRVlZTDHZUFOIMl4x74K4j-zhAiCgYDqfcA==]